molecular formula C21H21N3O3S2 B10870735 ethyl 2-({[(2-methylquinazolin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(2-methylquinazolin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10870735
M. Wt: 427.5 g/mol
InChI Key: QKYBZNVGFYWAJK-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinazoline moiety, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline derivative, followed by the introduction of the thiophene ring through cyclization reactions. The final steps involve the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various alkyl or aryl esters.

Scientific Research Applications

ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s bioactivity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other quinazoline and thiophene derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-({2-[(2-METHYL-4-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both quinazoline and thiophene moieties in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-methylquinazolin-4-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-21(26)18-14-8-6-10-16(14)29-20(18)24-17(25)11-28-19-13-7-4-5-9-15(13)22-12(2)23-19/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,24,25)

InChI Key

QKYBZNVGFYWAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=NC4=CC=CC=C43)C

Origin of Product

United States

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